(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
This compound is a benzothiazole-based hybrid featuring a methoxyethyl substituent at the 3-position of one benzothiazole ring and a carboxamide group at the 6-position of the second benzothiazole moiety. Its (Z)-configuration indicates stereospecificity, which may influence binding interactions in biological systems. The methoxyethyl group may enhance solubility, while the carboxamide moiety could facilitate hydrogen bonding in target binding pockets.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-23-9-8-21-14-4-2-3-5-15(14)25-18(21)20-17(22)12-6-7-13-16(10-12)24-11-19-13/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDKAVOJZZQIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.54 g/mol. Its structure features two fused benzothiazole rings, which are known for their diverse pharmacological activities.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain benzothiazole derivatives showed potent activity against Mycobacterium tuberculosis (Mtb), with IC50 values as low as 2.03 μM . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to active derivatives suggests potential effectiveness against various pathogens.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For instance, related compounds have shown significant antiproliferative effects against several human cancer cell lines . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Anti-inflammatory Activity
Benzothiazole compounds are also recognized for their anti-inflammatory properties. Although direct studies on the target compound are sparse, it is hypothesized that similar derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzothiazole derivatives is crucial for optimizing their biological activities. Modifications at various positions on the benzothiazole ring can significantly influence their potency and selectivity. For example, substituents such as methoxy groups can enhance solubility and bioavailability, while electron-withdrawing groups may increase the compound's reactivity towards biological targets .
Case Studies and Research Findings
- Antimycobacterial Activity : A series of imidazo-[2,1-b]-thiazole derivatives were evaluated for their activity against Mtb, revealing that structural modifications led to varying degrees of inhibition . This highlights the importance of structural diversity in developing effective antimycobacterial agents.
- Anticancer Studies : Several studies have reported that benzothiazole derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions showed enhanced activity against drug-resistant cancer cells, suggesting that this compound may follow similar trends .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential in drug development due to its unique structure and biological activity. Research indicates that benzothiazole derivatives can exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.
- Anticancer Activity : Studies have shown that similar thiazole derivatives can inhibit the proliferation of cancer cells, inducing apoptosis and cell cycle arrest in various human cancer cell lines such as A431 and A549 . The mechanism often involves the inhibition of key signaling pathways like AKT and ERK.
- Antimicrobial Properties : The thiazole ring is associated with antimicrobial activities, making it a candidate for developing new antibiotics. The compound's structure may enhance its efficacy against various microbial strains .
- Anti-inflammatory Effects : Thiazole derivatives have been reported to modulate inflammatory responses by reducing pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential therapeutic applications for inflammatory diseases .
Industrial Applications
Beyond medicinal uses, (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is utilized in the development of new materials, dyes, and agrochemicals. Its unique chemical properties allow it to serve as a building block for synthesizing more complex molecules in industrial settings.
Anticancer Research
In a study examining the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell growth at low concentrations, suggesting it could serve as a lead compound for further development in anticancer therapies .
Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains, indicating its potential as a new antibiotic candidate .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations :
- Substituent Impact : The nitro group in 6d enhances electrophilicity and VEGFR-2 binding affinity but may reduce solubility compared to the methoxyethyl group in the target compound.
- Carboxamide vs.
- Stereochemistry: The (Z)-configuration of the target compound may confer spatial advantages in binding compared to non-stereospecific analogs like 8a–d .
Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide?
- Methodology :
- Step 1 : Start with benzo[d]thiazol-2-amine derivatives. React with sodium thiocyanate and bromine in glacial acetic acid to form the benzothiazole core .
- Step 2 : Introduce the methoxyethyl substituent via nucleophilic substitution using 2-methoxyethyl bromide under basic conditions (e.g., KOH/MeOH) .
- Step 3 : For the carboxamide group, use hydrazine hydrochloride in ethylene glycol under reflux to generate hydrazone intermediates, followed by cyclization with glacial acetic acid .
- Step 4 : Ensure (Z)-stereochemistry by controlling reaction conditions (e.g., low temperature, specific solvent polarity) during imine formation .
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm (Z)-configuration via NOESY/ROESY to detect spatial proximity of substituents .
- HPLC : Assess purity (>95%) using a C18 column (methanol/water mobile phase) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ ion) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin contact or inhalation .
- Conduct reactions in a fume hood due to potential release of toxic gases (e.g., H₂S during thiazole synthesis) .
- Dispose of waste via certified biohazard services, especially halogenated byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Variation of Substituents : Replace methoxyethyl with alkyl/aryl groups to evaluate effects on solubility and target binding .
- Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values (e.g., 2–20 µM for benzothiazole analogs) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with proteins like STING or kinases .
- Data Analysis : Use ANOVA to identify statistically significant trends in activity vs. substituent polarity .
Q. What strategies address low synthetic yields or undesired stereoisomers?
- Troubleshooting :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions to improve efficiency .
- Solvent Optimization : Use DMF or THF to enhance solubility of intermediates .
- Isomer Separation : Employ chiral HPLC or crystallization to isolate (Z)-isomer .
Q. How can conflicting biological activity data from different studies be resolved?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
